![molecular formula C17H24N4OS B2460346 3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 896707-72-5](/img/structure/B2460346.png)

3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

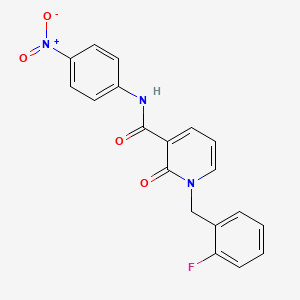

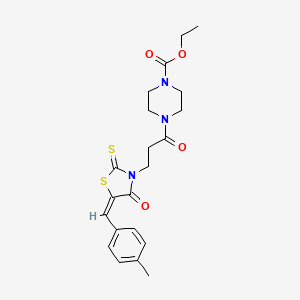

The compound “3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C17H24N4OS . It is a derivative of pyrido[2,3-d]pyrimidin-4-one .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidin-4-one derivatives involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-4-one core . The structure of a similar compound was established by X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

EU-0094010 has demonstrated promising antimicrobial properties. In vitro studies revealed its effectiveness against both bacterial strains (such as Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungal strains (including Aspergillus niger and Candida metapsilosis) . Researchers are exploring its potential as a novel antimicrobial agent.

Ultrasound- and Microwave-Assisted Synthesis

The compound can be efficiently synthesized using ultrasound and microwave irradiation. Specifically, it is prepared via the Claisen-Schmidt condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde and 2-(pyrrolidin-1-yl)quinoline-3-carbaldehyde with aryl methyl ketones. The resulting products have been confirmed by various spectroscopic techniques .

Medicinal Chemistry and Drug Design

EU-0094010’s unique structure makes it an interesting candidate for medicinal chemistry. Researchers are investigating its potential as a scaffold for designing new drugs. By modifying specific functional groups, scientists aim to enhance its pharmacological properties and develop targeted therapies .

Biological Activity Modulation

The compound’s pyrido[2,3-d]pyrimidine core provides opportunities for modulating biological activity. Researchers explore its interactions with cellular receptors, enzymes, and other biomolecules. Understanding these interactions can lead to the development of selective ligands or inhibitors .

Chemical Biology and Mechanism Studies

EU-0094010 can serve as a valuable tool in chemical biology studies. By probing its effects on cellular pathways and molecular targets, researchers gain insights into biological processes. Investigating its mechanism of action helps unravel fundamental biological questions .

Materials Science and Nanotechnology

The unique sulfur-containing moiety in EU-0094010 may find applications in materials science. Researchers are exploring its use in nanomaterials, sensors, or catalysis. Its structural features could contribute to novel materials with specific properties .

Eigenschaften

IUPAC Name |

3-[3-(2-ethylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4OS/c1-2-13-7-3-4-10-20(13)11-6-12-21-16(22)14-8-5-9-18-15(14)19-17(21)23/h5,8-9,13H,2-4,6-7,10-12H2,1H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDSZBZPFOTAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460263.png)

![1-(4-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460264.png)

![2-(ethylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2460266.png)

![4-chloro-4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazole](/img/structure/B2460275.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide](/img/structure/B2460279.png)

![1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460281.png)

![2-Chloro-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2460282.png)

![Methyl 2-[(5,6-dichloropyridin-3-yl)formamido]-3-methylbutanoate](/img/structure/B2460286.png)